6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione
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Overview
Description
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione (MTT) is a heterocyclic compound that has recently been studied for its potential medicinal and therapeutic applications. MTT is a nitrogen-containing compound with a sulfur-containing thione group attached to the 6-methyl-triazole ring. It is a relatively new compound and has been studied for its potential to act as an anti-cancer agent, a neuroprotective agent, an anti-inflammatory agent, and a potential anti-diabetic agent.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, closely related to the specified compound, were explored. These compounds were synthesized and their structures determined by X-ray diffraction crystallography. It was found that they possess significant fungicidal activity, suggesting their potential as fungicide lead compounds (Fan et al., 2010).
Biological Activity
- A study on 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are structurally similar, showed that these compounds exhibited inhibitory activity against E. coli methionine aminopeptidase, highlighting their potential for significant biological activity (Li et al., 2010).
- Research into the antiproliferative activity of 6-adamantyl-3-aryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles indicated these compounds' potential for cancer treatment, as they showed substantial activity against a panel of human cell lines (Khan et al., 2010).
Antimicrobial and Antifungal Properties
- A variety of 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles were synthesized and tested for their antibacterial, antifungal, anti-inflammatory, and analgesic activities. Some compounds demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Mathew et al., 2006).
Antioxidant and Anticancer Potential
- Triazolo-thiadiazoles like 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were studied for their antioxidant properties and anticancer activity. They showed potent antioxidant activity and significant cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).
Antiviral Activity
- Novel 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, containing the adamantyl moiety, were synthesized and tested for antiviral effects. However, none showed antiviral effects at subtoxic concentrations in cell culture (Kritsanida et al., 2002).
Mechanism of Action
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria . It catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .
Mode of Action
This compound interacts with its target, the urease enzyme, by inhibiting its activity . The kinetic evaluations of a derivative of this compound recorded a competitive type of inhibition . Molecular dynamic simulations showed that the derivative occupied the active site with a closed state .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This has downstream effects on the metabolism of nitrogen-containing compounds .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
The result of the action of this compound is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant antimicrobial activities, as demonstrated by some derivatives of this compound .
properties
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S2/c1-2-7-8-3(9)5-6-4(8)10-2/h1H3,(H,5,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASXRXJUZFOPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=S)NN=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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